molecular formula C8H2N4Na2O6 B607172 Dnqx disodium salt

Dnqx disodium salt

Cat. No.: B607172
M. Wt: 296.10 g/mol
InChI Key: GPSBSOYURFUVKJ-UHFFFAOYSA-L
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Description

DNQX disodium salt is a potent competitive antagonist selective for AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate glutamate receptors. It is widely used in neuroscience research to study the role of these receptors in brain functions and disorders. The compound has the chemical formula

C8H2N4Na2O6C_8H_2N_4Na_2O_6C8​H2​N4​Na2​O6​

and a molecular weight of 296.10 g/mol .

Biochemical Analysis

Biochemical Properties

Dnqx disodium salt interacts with AMPA and kainate receptors, two ionotropic glutamate receptor subfamilies . It acts as a partial AMPA agonist in the presence of γ2 transmembrane AMPA receptor regulatory proteins (TARP) subunit . The nature of these interactions is competitive, meaning that this compound competes with the natural ligand (glutamate) for the same binding site on the receptor .

Cellular Effects

This compound has significant effects on neurons. It is commonly used to reduce excitatory post synaptic currents (EPSC) and is commonly used at 10 µM . This compound completely blocks both spontaneous and evoked EPSCs at 10 µM, with concentrations of 1 µM also effective . This suggests that this compound influences cell function by modulating the activity of glutamate receptors, which play a key role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding to AMPA and kainate receptors, thereby inhibiting the action of the neurotransmitter glutamate . This binding interaction results in the reduction of excitatory post synaptic currents, which can influence gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that this compound produces a dose-dependent neurotoxicity in rat hippocampus neurons in culture . This effect seems to operate through a mechanism independent of ionotropic glutamate receptors .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, this compound given as either a 5 mg/kg or 10 mg/kg intraperitoneal dose or into the lateral cerebral ventricle significantly diminishes phencyclidine (PCP) and ketamine hsp70 induction in the posterior cingulate and retrosplenial cortex .

Metabolic Pathways

Given its role as an antagonist for AMPA and kainate receptors, it is likely that this compound interacts with enzymes and cofactors involved in glutamate signaling .

Transport and Distribution

Given its water solubility , it is likely that this compound can diffuse across cell membranes and distribute throughout the cell.

Subcellular Localization

Given its role as an antagonist for AMPA and kainate receptors, it is likely that this compound localizes to the cell membrane where these receptors are located .

Preparation Methods

Synthetic Routes and Reaction Conditions: DNQX disodium salt is synthesized through a multi-step chemical process. The synthesis typically involves the nitration of quinoxaline derivatives followed by the introduction of disodium salt groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes steps such as crystallization, filtration, and drying to obtain the compound in its pure form. Quality control measures are implemented to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions: DNQX disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while substitution reactions can introduce new substituents into the quinoxaline ring.

Scientific Research Applications

DNQX disodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in the study of glutamate receptor antagonists.

    Biology: The compound is employed to investigate the role of AMPA and kainate receptors in synaptic transmission and plasticity.

    Medicine: this compound is used in preclinical studies to explore potential therapeutic targets for neurological disorders such as epilepsy and neurodegenerative diseases.

    Industry: The compound is utilized in the development of new pharmacological agents and in the testing of receptor-specific drugs.

Comparison with Similar Compounds

DNQX disodium salt is often compared with other glutamate receptor antagonists, such as:

    CNQX (6-Cyano-7-nitroquinoxaline-2,3-dione): Similar to DNQX, CNQX is a competitive antagonist for AMPA and kainate receptors but has different potency and selectivity profiles.

    NBQX (2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline): NBQX is another AMPA receptor antagonist with distinct pharmacological properties.

    GYKI 52466: This compound is a non-competitive AMPA receptor antagonist, differing from DNQX in its mode of action.

This compound is unique due to its specific binding affinity and selectivity for AMPA and kainate receptors, making it a valuable tool in neuroscience research .

Properties

IUPAC Name

disodium;6,7-dinitroquinoxaline-2,3-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O6.2Na/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7;;/h1-2H,(H,9,13)(H,10,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSBSOYURFUVKJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(C(=N2)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2N4Na2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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